molecular formula C11H13F2NO4S B3218010 Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate CAS No. 1186223-50-6

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate

Cat. No. B3218010
M. Wt: 293.29 g/mol
InChI Key: FPSYRSLLOIFLKZ-UHFFFAOYSA-N
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Description

“Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate” is a chemical compound with the molecular formula C11H13F2NO4S . It has a molecular weight of 293.29 g/mol .


Molecular Structure Analysis

The molecular structure of “Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate” is represented by the formula C11H13F2NO4S . It contains elements such as carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur .


Physical And Chemical Properties Analysis

“Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate” is a solid compound . It has a high GI absorption and is not BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . Its water solubility is calculated to be 1.02 mg/ml .

Safety And Hazards

The safety information for “Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

methyl 2,6-difluoro-3-(propylsulfonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO4S/c1-3-6-19(16,17)14-8-5-4-7(12)9(10(8)13)11(15)18-2/h4-5,14H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSYRSLLOIFLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,6-difluoro-3-(propylsulfonamido)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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